6,7-Dehydrohyoscyamine

Description

6,7-Dehydrohyoscyamine (CAS: 61616-97-5; molecular weight: 223.9 g/mol) is a tropane alkaloid characterized by a double bond between positions C6 and C7 of the tropane ring . It has been reported in plants of the Solanaceae family, including Datura stramonium and Hyoscyamus species, where it was historically proposed as an intermediate in scopolamine biosynthesis . However, its role remains debated due to conflicting biochemical evidence .

Propriétés

Numéro CAS |

61616-97-5 |

|---|---|

Formule moléculaire |

C17H21NO3 |

Poids moléculaire |

287.359 |

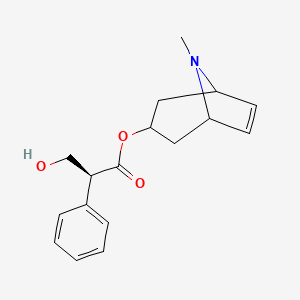

Nom IUPAC |

(8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-8,13-16,19H,9-11H2,1H3/t13?,14?,15?,16-/m1/s1 |

Clé InChI |

NZJZSPMNEYIORP-LGGPCSOHSA-N |

SMILES |

CN1C2CC(CC1C=C2)OC(=O)C(CO)C3=CC=CC=C3 |

Synonymes |

6,7-Didehydrohyoscyamine; 3(S)-endo]-α-(Hydroxymethyl)benzeneacetic Acid, 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester; 6,7-Dehydrohyoscyamine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Tropane Alkaloids

Role of 6,7-Dehydrohyoscyamine

Early studies proposed that hyoscyamine is dehydrogenated to this compound, which is subsequently epoxidized to scopolamine . Isotopic labeling using $^{18}$O confirmed that scopolamine retains oxygen from 6β-hydroxyhyoscyamine, bypassing a dehydration step that would produce this compound .

Key Competitors in the Pathway

- 6β-Hydroxyhyoscyamine : This compound is the direct precursor to scopolamine. Enzymatic studies show H6H catalyzes hydroxylation at C6, followed by epoxidation without dehydration .

Species-Specific Variations

Research Findings and Controversies

Evidence Against this compound as an Intermediate

- Enzymatic Specificity : H6H from Atropa belladonna exhibits low catalytic efficiency for oxidizing this compound, favoring direct epoxidation of 6β-hydroxyhyoscyamine .

- Oxygen Retention : $^{18}$O-labeled 6β-hydroxyhyoscyamine retains isotopic oxygen in scopolamine, excluding a dehydration-rehydration mechanism .

Evidence for Alternative Roles

- Taxonomic Marker: Its presence in Datura but absence in Duboisia underscores phylogenetic differences in alkaloid metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.